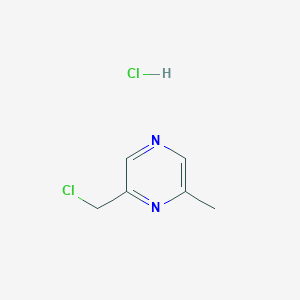

2-(Chloromethyl)-6-methylpyrazine hydrochloride

Description

Table 1: Molecular Properties of this compound

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂ | C₆H₈Cl₂N₂ |

| Molecular Weight | 142.586 | 179.05 |

| Chemical Abstracts Service Number | 81831-69-8 | 1956319-38-2 |

| Stereochemistry | Achiral | Achiral |

| Rotatable Bonds | 1 | 1 |

| Heavy Atoms | 9 | 10 |

Properties

IUPAC Name |

2-(chloromethyl)-6-methylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-3-8-4-6(2-7)9-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHRDGFWYBXHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Description

A prominent method involves the direct chlorination of 2-methylpyrazine or 2-methyl-substituted pyrazines by heating in a solvent with a chlorinating agent. This approach is described in patent literature where the methyl group adjacent to the pyrazine ring is selectively chlorinated to yield 2-(chloromethyl)-6-methylpyrazine hydrochloride.

Experimental Details

- The methylpyrazine is dissolved in an appropriate solvent (e.g., carbon tetrachloride or similar chlorinated solvents).

- Chlorination is performed at elevated temperatures (typically 240–250 °C) to facilitate substitution.

- The reaction is monitored to avoid over-chlorination and degradation.

- The product is isolated and converted to the hydrochloride salt for purification.

Yield and Purity

- Yields reported for direct chlorination are moderate to high (up to 80%).

- Purity is enhanced by recrystallization of the hydrochloride salt.

- The method benefits from operational simplicity but requires careful temperature and reagent control to minimize side reactions.

Multi-Step Synthesis via Acylation, Reduction, and Chlorination

Adaptation from Pyridine Derivative Synthesis

Though specific literature on this compound is limited, analogous methods for related compounds such as 2-methyl-6-chloromethylpyridine hydrochloride provide a valuable framework. This involves:

- Friedel-Crafts acylation of 2-methylpyrazine to introduce an acetyl group at the 6-position.

- Reduction of the acetyl group to a hydroxymethyl intermediate.

- Chlorination of the hydroxymethyl group to the chloromethyl derivative.

- Formation of the hydrochloride salt .

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | 2-methylpyrazine, Acetyl chloride or acetic anhydride, Aluminum chloride catalyst | 50–100 | 5–10 | >90 | Friedel-Crafts reaction |

| Reduction | Sodium borohydride, Lithium aluminium hydride, or catalytic hydrogenation | 50–90 | 5–10 | 78–83 | Converts acetyl to hydroxymethyl |

| Chlorination | Thionyl chloride, phosphorus oxychloride, or phosphorus trichloride | -20 to -5 | 1–3 | 78–83 | Converts hydroxymethyl to chloromethyl |

| Salt formation | Hydrogen chloride gas in methanol | Room temperature | 1–2 | Quantitative | Forms hydrochloride salt |

Example Procedure

- Acylation: 2-methylpyrazine is reacted with acetyl chloride in the presence of aluminum chloride at 50–100 °C for 6 hours.

- Reduction: The acetyl product is reduced using sodium borohydride at 60 °C for 6 hours.

- Chlorination: The resulting hydroxymethyl intermediate is treated with thionyl chloride at -10 °C, warming to room temperature over 2–3 hours.

- Isolation: The chloromethyl product is converted to its hydrochloride salt by bubbling dry HCl gas in methanol.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct Chlorination | 2-methylpyrazine | Chlorine gas or chlorinating agent | 240–250 | Variable | ~80 | Simple, fewer steps | High temperature, side reactions |

| Multi-Step Acylation-Reduction-Chlorination | 2-methylpyrazine | Acetyl chloride, NaBH4, SOCl2 | 50–100 (acylation), 50–90 (reduction), -20 to RT (chlorination) | 5–10 per step | 78–83 | High purity, controlled steps | More complex, longer process |

Research Findings and Notes

- The direct chlorination method requires careful temperature control to avoid over-chlorination or ring chlorination, which can reduce yield and complicate purification.

- The multi-step method, although longer, allows for better regioselectivity and higher purity by isolating intermediates.

- Chlorination reagents such as thionyl chloride provide efficient conversion of hydroxymethyl to chloromethyl groups under mild conditions.

- Formation of the hydrochloride salt stabilizes the product and facilitates handling and storage.

- Industrial applicability favors the multi-step process due to better control and scalability, despite the increased number of steps.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylpyrazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form pyrazine N-oxides under specific conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of methylpyrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazine derivatives.

Oxidation Reactions: Formation of pyrazine N-oxides.

Reduction Reactions: Formation of reduced pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as an important intermediate in the synthesis of bioactive molecules. Its derivatives are being explored for therapeutic effects against a range of diseases, including cancer and infectious diseases.

- Case Study : A study investigated the synthesis of a derivative that showed significant cytotoxic activity against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Agrochemicals

Pesticide Development

The structural characteristics of 2-(Chloromethyl)-6-methylpyrazine hydrochloride allow it to function as an intermediate in the synthesis of novel pesticides. These pesticides aim to enhance efficacy against pests while minimizing environmental impact.

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Compound A | This compound | Insecticide | Moderate |

| Compound B | Similar Pyridine Derivative | Fungicide | High |

| Compound C | Alternative Agrochemical | Herbicide | Low |

Organic Synthesis

Building Block in Synthesis

This compound is utilized as a building block for creating complex heterocyclic compounds. It plays a crucial role in cross-coupling reactions, facilitating the formation of derivatives with potential biological activities.

- Case Study : Research involving the Sonogashira reaction demonstrated how this compound could be employed to synthesize novel compounds with promising antimicrobial properties .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action may involve inhibiting key enzymes essential for microbial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Research Findings and Insights

Research into the biological activities of this compound has yielded promising results:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Mechanism of Action : The chloromethyl group may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function and leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylpyrazine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.

Comparison with Similar Compounds

6-Chloropyrazine-2-carbonyl chloride (C$5$H$2$Cl$2$N$2$O)

- Key Differences : Replaces the chloromethyl group with a reactive carbonyl chloride (-COCl) moiety.

- Properties/Applications : Exhibits high electrophilicity, making it suitable for acylations in peptide synthesis or polymer chemistry. Its molecular weight (176.984) is lower than 2-(chloromethyl)-6-methylpyrazine hydrochloride, reflecting reduced steric bulk .

2-Chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine (C${11}$H${15}$ClN$2$O$2$S)

2-(Chloromethyl)-5-methylpyrazine Hydrochloride (CAS: 128229-06-1)

- Key Differences : Positional isomer with methyl and chloromethyl groups at the 5- and 2-positions, respectively.

Table 1: Comparative Analysis of Key Compounds

Reactivity and Stability

- The chloromethyl group in this compound facilitates nucleophilic substitutions, akin to 2-chloropyrazine (used in Pd-catalyzed cross-couplings with 98% yield) .

- Hydrochloride salts (e.g., 2-(chloromethyl)pyridine HCl) exhibit superior stability and reduced hygroscopicity compared to free bases, ensuring easier handling and storage .

Research Findings and Industrial Relevance

- Synthetic Utility: Chloromethylpyrazines are pivotal in synthesizing ligands for catalysis (e.g., non-heme iron catalysts) and bioactive molecules (e.g., anticonvulsant pyridazinones) .

- Safety Profile : Similar hydrochlorides (e.g., 2-(chloromethyl)pyridine HCl) pose risks of skin/eye irritation and systemic toxicity, necessitating strict handling protocols .

Biological Activity

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a chemical compound with potential biological activities that have garnered interest in pharmaceutical and agricultural sciences. Its structure includes a pyrazine ring, which is known for various biological interactions, making it a candidate for further research.

- Chemical Formula : C7H8ClN2·HCl

- CAS Number : 1956319-38-2

- Molecular Weight : 174.06 g/mol

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted pyrazines against Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimum inhibitory concentration (MIC) values less than 1 μg/ml in some cases .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Pyrazine derivatives are known to influence cell proliferation and apoptosis pathways. In vitro studies have demonstrated that compounds with similar structures can inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms are under investigation but may involve the inhibition of key enzymes involved in cancer cell metabolism.

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in bacterial cell wall synthesis and cancer cell metabolism.

- Cell Membrane Disruption : Similar pyrazine derivatives have been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

- Apoptotic Pathways : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or inhibition of anti-apoptotic proteins.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments tested various concentrations of this compound against different bacterial strains.

- Results indicated a strong correlation between concentration and antibacterial efficacy, particularly against MRSA strains.

-

Anticancer Activity Assessment :

- In vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer).

- The compound exhibited a dose-dependent reduction in cell viability, suggesting potential for therapeutic application.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 2-(Chloromethyl)-6-methylpyrazine HCl | High | Moderate | Effective against MRSA |

| 3,5-Dimethylpyrazine | Moderate | Low | Less effective than chlorinated analogs |

| 2-Methylpyrazine | Low | Moderate | Basic pyrazine structure |

Q & A

Q. What are the optimal conditions for synthesizing 2-(Chloromethyl)-6-methylpyrazine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, chloromethylation of 6-methylpyrazine using chlorinating agents (e.g., SOCl₂) under anhydrous conditions at 60–80°C yields the target compound. Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95% . Key parameters:

Q. How can structural characterization of this compound be performed effectively?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H NMR (DMSO-d₆) shows peaks at δ 2.5 (CH₃), δ 4.3 (CH₂Cl), and δ 8.1–8.3 (pyrazine protons). C NMR confirms the chloromethyl group (δ 45–50 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ~177.6) verifies molecular weight.

- HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>98%) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (Ar/N₂). Desiccate to prevent hydrolysis .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse with water for 15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can reaction mechanisms involving the chloromethyl group be elucidated, particularly in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying conditions (pH, solvent polarity). For SN2 mechanisms, tertiary amines (e.g., DIPEA) enhance nucleophilicity.

- Isotopic Labeling : Use Cl-labeled reagents to track chloride displacement pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for substitution at the chloromethyl site .

Q. How should researchers address contradictory data in biological activity studies, such as variable antibacterial efficacy?

- Methodological Answer :

- Dose-Response Analysis : Test compound concentrations from 1–100 µM against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC assays with triplicate replicates .

- Membrane Permeability Assays : Employ fluorescent probes (e.g., SYTOX Green) to determine if efficacy discrepancies stem from differential cell wall penetration .

- Metabolomic Profiling : LC-MS/MS identifies bacterial metabolic shifts (e.g., disrupted folate synthesis) to clarify mechanistic inconsistencies .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Directed Metalation : Use LDA or Grignard reagents to deprotonate the methyl group, directing electrophiles to the 3-position .

- Protecting Groups : Temporarily block the chloromethyl site with Boc groups to enable selective functionalization at the pyrazine nitrogen .

- Cross-Coupling Catalysis : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) selectively modify the 5-position with aryl boronic acids .

Q. How can computational tools predict degradation pathways under varying environmental conditions?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate hydrolysis in aqueous environments (AMBER force field) to identify cleavage sites (e.g., C-Cl bond) .

- QSPR Models : Corporate logP and electrophilicity indices to forecast oxidative degradation products (e.g., carboxylic acids) .

- LC-HRMS : Validate predictions by tracking degradation in accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. Conflicting reports on synthesis yields: How to troubleshoot and improve reproducibility?

- Methodological Answer :

- Parameter Screening : Use DoE (Design of Experiments) to isolate critical variables (e.g., catalyst loading, solvent purity).

- Byproduct Identification : GC-MS or F NMR detects halogenated impurities from incomplete chlorination .

- Scale-Up Adjustments : Maintain consistent stirring rates (≥500 rpm) and cooling during exothermic steps to prevent side reactions .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound in catalytic reactions?

- Methodological Answer :

- Gloves : Use nitrile gloves (≥8 mil thickness) tested for permeation resistance to chlorinated compounds.

- Respiratory Protection : NIOSH-approved N95 masks if airborne particulates are generated during milling .

- Emergency Protocols : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.